Acid blue 335
Description
Properties
CAS No. |
134687-44-8 |
|---|---|
Molecular Formula |
C21H17N |
Synonyms |
C.I. Acid Blue 335 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometric Considerations
The synthesis begins with oxidation of the leuco compound (4-[(4-dimethylaminophenyl)-(4-methylaminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride) using manganese dioxide (MnO₂) under acidic conditions. The patent specifies a molar ratio of 1:1.05–1.10 between the leuco base and MnO₂ to ensure complete conversion while minimizing residual oxidant.
Temperature control proves critical during this phase, with optimal yields achieved at 10–15°C. Lower temperatures reduce side reactions involving chlorination of aromatic rings, while higher temperatures accelerate MnO₂ decomposition. The reaction equation can be expressed as:
Proton Source Optimization
Comparative trials in the patent demonstrate that hydrochloric acid concentrations between 15–25% provide optimal proton availability without causing premature MnO₂ reduction. At pH 2.5–3.5, the oxidation selectivity exceeds 98%, as measured by HPLC analysis of reaction intermediates. Sulfuric acid alternatives resulted in sulfate salt contamination post-neutralization, complicating subsequent desalination steps.
Post-Oxidation Neutralization and Filtration
Precipitation of Manganese Byproducts
Post-oxidation, the solution undergoes pH adjustment to 8.5–9.2 using sodium carbonate, precipitating manganese as MnCO₃. This carbonate form allows efficient filtration compared to hydroxide sludges generated in traditional methods. The patent reports 92–95% manganese recovery through this process, with filter cake washing performed using a 3:1 water-to-cake ratio.
Filtrate Neutralization Dynamics
Neutralizing the filtrate to pH 6.5–7.0 with 31% hydrochloric acid prevents dye degradation while minimizing free chloride ions. Conductivity measurements show this step reduces ionic strength by 40–45% prior to membrane filtration.
Nanofiltration-Based Desalination Process
Membrane Selection Criteria
The patent employs polyamide composite membranes with a 150–300 Da molecular weight cutoff (MWCO). At 35°C operating temperature, these membranes achieve 85–90% NaCl rejection while permitting 95% dye retention. Higher MWCO membranes (>300 Da) showed unacceptable dye losses (>15%), whereas tighter membranes (<150 Da) caused rapid flux decline due to fouling.
Operational Parameters and Efficiency
Table 1 compares desalination performance across multiple production batches:
| Batch | Initial Conductivity (mS/cm) | Final Conductivity (mS/cm) | Dye Recovery (%) | Process Time (h) |
|---|---|---|---|---|
| 1 | 23.4 | 7.0 | 94.2 | 4.5 |
| 2 | 24.1 | 6.0 | 93.8 | 5.2 |
| 3 | 22.9 | 7.2 | 95.1 | 4.8 |
Data adapted from CN105348846A implementation examples
Dye Concentration and Drying
Vacuum Evaporation Dynamics
Post-filtration solutions undergo vacuum concentration at 60–80°C, achieving 45–50% solids content without thermal degradation. The patent notes that maintaining vapor pressure below 50 kPa prevents foaming and pigment aggregation.
Spray-Drying Optimization
Final spray-drying at 180–200°C inlet temperature produces spherical particles with 10–15 μm diameter, ideal for inkjet applications. Moisture content remains below 2.5% w/w, meeting commercial specifications for acid dyes.
Environmental and Economic Advantages
Scientific Research Applications
Textile Industry
Acid Blue 335 is primarily used in the textile industry for dyeing wool and polyamide fibers. Its properties allow for deep coloration with good fastness to light and washing. The dye is also applicable for leather coloring, providing a durable finish.
| Application | Fiber Type | Fastness Properties |
|---|---|---|
| Wool Dyeing | Wool | Light Fastness: ISO 8 |
| Polyamide Dyeing | Polyamide | Soaping: 2-3 (staining) |
| Leather Coloring | Leather | Perspiration Fastness: 5 |
Food Industry
In the food sector, this compound is used as a colorant in various products. Its safety and compliance with food regulations make it suitable for use in beverages and confections. However, the application must comply with specific regulatory standards to ensure consumer safety.
Pharmaceuticals
This compound finds applications in the pharmaceutical industry as a coloring agent for tablets and capsules. It enhances visual appeal and aids in product identification, crucial for patient safety.
Environmental Science
Recent studies have focused on the decolorization of this compound from wastewater using various methods, including biological treatments and advanced oxidation processes. Research indicates that certain bacterial strains can effectively degrade this compound, reducing its environmental impact.
Case Study: Bio-decolorization
A study demonstrated the effectiveness of spore-bound laccase from Bacillus amyloliquefaciens in decolorizing this compound at optimal conditions (pH 7 and temperature at 35 °C). This biological approach offers a sustainable method for treating dye-laden effluents .
Environmental Impact and Safety Considerations
This compound is subject to environmental regulations due to its potential toxicity. Studies have shown that it can be harmful to aquatic life if not properly treated before discharge into water bodies. Therefore, effective treatment methods are essential to mitigate its impact on ecosystems.
Mechanism of Action
The mechanism of action of Acid Blue 335 involves its interaction with specific molecular targets. The dye molecules can bind to proteins and other macromolecules, altering their structure and function. This binding can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Spectral and Photochemical Behavior
- This compound (Hypothetical): Likely exhibits strong absorbance in the blue spectrum (~335 nm), similar to pyridine-based copolymers (λabs 335–340 nm) . This aligns with blue shifts observed in quantum dots (CQDs) and modified proteins, where n–π* transitions or aggregation states cause spectral shifts .
- Acid Blue 7: Used in photocatalytic degradation studies, where TiO₂ nanoparticles under UV light effectively decompose the dye . Its degradation efficiency depends on pH, catalyst concentration, and hydrodynamic conditions.
- Its stability and non-reactive nature contrast with acid dyes, which require ionic interactions for substrate binding.
Stability and Environmental Impact
- Acid Dyes (e.g., Acid Blue 1, 7): Degrade under oxidative or photocatalytic conditions, producing intermediates that may require membrane filtration for complete removal .
- Solvent Blue 35: Exhibits high thermal and chemical stability due to its non-ionic structure, reducing environmental leaching risks .
Research Findings and Industrial Relevance
- Photocatalytic Degradation: Acid Blue 7’s degradation in TiO₂-based reactors highlights the importance of optimizing parameters like pH and catalyst concentration for efficient treatment . Similar methodologies could apply to this compound.
- Nanoparticle Interactions: Coating agents (e.g., dextran, DMSA) influence dye-nanoparticle complexes’ hydrodynamic diameters and aggregation states, critical for drug delivery or imaging applications .
- Safety and Regulation: Solvent Blue 35’s classification as non-hazardous underscores the need for structural modifications in acid dyes to enhance biocompatibility .
Q & A
Q. How can researchers characterize the structural and spectral properties of Acid Blue 335?
Methodological Answer:
- Begin with UV-Vis spectroscopy to identify absorption maxima (e.g., λmax in aqueous solutions) and compare with literature values for validation .
- Use Fourier-transform infrared spectroscopy (FTIR) to detect functional groups (e.g., sulfonic acid groups) and nuclear magnetic resonance (NMR) for structural elucidation. Cross-reference spectral data with computational simulations (e.g., density functional theory) to confirm assignments .
- For purity assessment, employ high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) and validate against certified reference materials .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
Methodological Answer:
- Optimize solid-phase extraction (SPE) protocols using hydrophilic-lipophilic balance (HLB) cartridges to isolate the dye from complex matrices like wastewater .
- Quantify via spectrophotometry at λmax (e.g., 630 nm) with calibration curves (R<sup>2</sup> > 0.995) and account for matrix effects using standard addition methods .
- Validate the method using spike-recovery experiments (target: 80–120% recovery) and limit of detection (LOD) calculations based on signal-to-noise ratios .
Q. How should researchers design experiments to validate this compound’s stability under varying pH conditions?
Methodological Answer:
- Prepare buffer solutions across a pH range (e.g., 2–12) and incubate this compound under controlled temperature (e.g., 25°C and 40°C). Monitor degradation kinetics via periodic spectrophotometric measurements .
- Use first-order kinetic models to calculate half-life (t1/2) and activation energy (Ea) via the Arrhenius equation. Compare degradation products using liquid chromatography-mass spectrometry (LC-MS) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported degradation pathways?
Methodological Answer:
- Conduct comparative studies using multiple advanced oxidation processes (e.g., ozonation, Fenton reactions) to identify dominant degradation mechanisms. Employ LC-MS/MS to map intermediate products and propose unified pathways .
- Replicate conflicting studies under identical conditions (e.g., pH, catalyst concentration) to isolate variables causing discrepancies. Use isotopic labeling (e.g., <sup>18</sup>O) to trace oxygen sources in hydroxyl radical attacks .
Q. How can researchers investigate the interaction between this compound and metal ions in aqueous systems?
Methodological Answer:
- Perform titration experiments with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) and monitor complex formation via UV-Vis spectroscopy (e.g., shifts in λmax). Calculate binding constants using Benesi-Hildebrand plots .
- Characterize metal-dye complexes using X-ray photoelectron spectroscopy (XPS) or extended X-ray absorption fine structure (EXAFS) to determine coordination geometry .
Q. What advanced detection methods improve sensitivity for this compound in trace-level analyses?
Methodological Answer:
- Develop an electrochemical sensor functionalized with molecularly imprinted polymers (MIPs) tailored to this compound. Optimize parameters like polymerization time and template-to-monomer ratio for selectivity .
- Validate sensor performance using differential pulse voltammetry (DPV) with a detection limit benchmarked against HPLC-MS/MS .
Q. How can computational modeling predict this compound’s behavior in novel solvent systems?
Methodological Answer:
- Apply molecular dynamics (MD) simulations to study solvation effects in ionic liquids or deep eutectic solvents. Calculate solvation free energy and compare with experimental solubility data .
- Use quantum mechanical calculations (e.g., COSMO-RS) to predict partition coefficients in biphasic systems for extraction optimization .
Data Management & Reproducibility
Q. What protocols ensure reproducibility in this compound synthesis and analysis?
Methodological Answer:
- Document synthesis parameters (e.g., reaction time, temperature, molar ratios) using electronic lab notebooks (ELNs) with version control .
- Share raw datasets (e.g., spectral scans, chromatograms) in repositories like Zenodo and provide detailed metadata (e.g., instrument settings, calibration standards) .
Q. How should researchers address variability in batch-to-batch dye purity?
Methodological Answer:
- Implement quality control (QC) checks via HPLC-DAD for each batch. Establish acceptance criteria (e.g., ≥95% purity) and reject outliers .
- Use statistical process control (SPC) charts to monitor trends and identify root causes (e.g., raw material impurities, incomplete reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
